Cas no 878377-56-1 (4-(2-phenylphenyl)piperidine)

4-(2-phenylphenyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(2-phenylphenyl)piperidine
- SCHEMBL3121349
- EN300-1862438
- 878377-56-1
-
- インチ: 1S/C17H19N/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
- InChIKey: MWDIOCZAIPIVSB-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2=CC=CC=C2C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 237.151749610g/mol
- どういたいしつりょう: 237.151749610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12Ų
4-(2-phenylphenyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862438-0.25g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1862438-0.1g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1862438-10g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1862438-2.5g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 2.5g |
$1370.0 | 2023-09-18 | ||
Enamine | EN300-1862438-0.05g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1862438-1.0g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 1g |
$1299.0 | 2023-06-02 | ||
Enamine | EN300-1862438-0.5g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1862438-5.0g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 5g |
$3770.0 | 2023-06-02 | ||
Enamine | EN300-1862438-10.0g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 10g |
$5590.0 | 2023-06-02 | ||
Enamine | EN300-1862438-5g |
4-(2-phenylphenyl)piperidine |
878377-56-1 | 5g |
$2028.0 | 2023-09-18 |
4-(2-phenylphenyl)piperidine 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
4-(2-phenylphenyl)piperidineに関する追加情報
Introduction to 4-(2-phenylphenyl)piperidine (CAS No. 878377-56-1)
The compound 4-(2-phenylphenyl)piperidine (CAS No. 878377-56-1) represents a significant area of interest in the field of medicinal chemistry, particularly for its structural and pharmacological properties. This piperidine derivative, characterized by its dual phenyl substitution on the piperidine ring, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound, featuring a rigid piperidine core flanked by two phenyl rings, suggests a high degree of lipophilicity and stability, which are critical factors in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 4-(2-phenylphenyl)piperidine with various biological targets. Studies have indicated that this compound exhibits promising affinity for certain enzyme and receptor systems, making it a valuable scaffold for drug discovery. The dual phenyl substituents not only enhance the compound's solubility and bioavailability but also modulate its pharmacokinetic profile, which is essential for optimizing therapeutic efficacy.
In the realm of medicinal chemistry, the synthesis of 4-(2-phenylphenyl)piperidine has been refined through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have significantly improved the efficiency of producing this compound. These methods not only reduce the environmental impact by minimizing waste but also enhance the overall quality of the final product.
One of the most compelling aspects of 4-(2-phenylphenyl)piperidine is its potential in addressing neurological and psychiatric disorders. Preclinical studies have demonstrated that this compound interacts with multiple neurotransmitter systems, including serotonin and dopamine pathways. Its ability to modulate these systems suggests a broad spectrum of therapeutic applications, ranging from depression and anxiety to neurodegenerative diseases. The structural similarity to known pharmacologically active agents further underscores its relevance in drug development.
The pharmacological profile of 4-(2-phenylphenyl)piperidine has been extensively evaluated through in vitro and in vivo assays. These studies have revealed that the compound exhibits a favorable balance between potency and selectivity, minimizing off-target effects that are often associated with small molecule drugs. Additionally, its metabolic stability has been assessed through liver microsome incubations, indicating a robust resistance to degradation by key cytochrome P450 enzymes.
From a regulatory perspective, the synthesis and handling of 4-(2-phenylphenyl)piperidine must adhere to stringent guidelines to ensure safety and compliance with international standards. Good Manufacturing Practices (GMP) are employed throughout the production process to maintain consistency and purity. Furthermore, rigorous quality control measures are implemented to verify the identity and integrity of the final product before it is released for research or commercial use.
The future prospects for 4-(2-phenylphenyl)piperidine are promising, with ongoing research focusing on optimizing its pharmacological properties through structural modifications. By leveraging advanced techniques such as structure-activity relationship (SAR) studies and high-throughput screening (HTS), scientists aim to develop derivatives with enhanced efficacy and reduced side effects. These efforts are likely to contribute significantly to the development of next-generation therapeutics for neurological and psychiatric disorders.
In conclusion, 4-(2-phenylphenyl)piperidine (CAS No. 878377-56-1) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features, combined with its promising pharmacological properties, make it a compelling candidate for further exploration in drug discovery. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a pivotal role in addressing some of the most challenging medical conditions today.
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